Norucholic Acid

描述

NORUCHOLIC ACID is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure given in first source

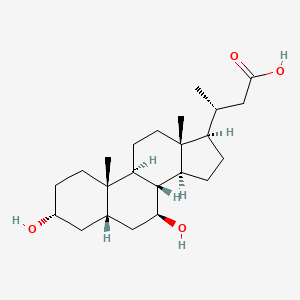

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDXDSPYPOWRO-JHMCBHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99697-24-2 | |

| Record name | 24-Norursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norUrsodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORUCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Norucholic acid

An In-depth Technical Guide on the Physicochemical Properties of Norucholic Acid

Introduction

This compound, also known as 24-norursodeoxycholic acid (nor-UDCA), is a synthetic, side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA).[1][2] It has emerged as a promising therapeutic agent for various cholestatic and metabolic liver diseases, including Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[2][3] Unlike its parent compound, this compound exhibits unique biotransformation properties; it is largely resistant to amidation with taurine or glycine.[4][5][6] This resistance allows it to undergo a process known as cholehepatic shunting, contributing to its distinct therapeutic effects, which include anti-cholestatic, anti-inflammatory, and anti-fibrotic properties.[1][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this novel therapeutic bile acid.

Chemical Identity and Structure

This compound is a steroid derivative with one less carbon atom in its side chain compared to naturally occurring bile acids.[7] This structural modification is fundamental to its unique pharmacological profile.

| Identifier | Data | Reference |

| IUPAC Name | (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [8] |

| Synonyms | 24-Norursodeoxycholic acid, nor-UDCA, Norursodeoxycholic Acid, Nourcholic Acid | [1][6][8][9] |

| CAS Number | 99697-24-2 | [1][9][10][11] |

| Molecular Formula | C23H38O4 | [8][9][11][12] |

| Molecular Weight | 378.55 g/mol | [1][9][10][11][12] |

| InChI Key | QYYDXDSPYPOWRO-JHMCBHKWSA-N | [8][12] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [8] |

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological systems, influencing its solubility, absorption, and interaction with cellular targets.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1][10] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| pKa | Approximately 5 (estimated for unconjugated bile acids). | [13] |

| logP | Data not available in cited sources. The lipophilicity of bile acids is a critical determinant of their biological activity and toxicity.[14] |

Solubility Profile

The solubility of this compound is crucial for its formulation in both in vitro and in vivo studies.

| Solvent | Solubility | Notes | Reference |

| DMSO | 50 mg/mL (132.08 mM) | Requires sonication to dissolve. Hygroscopic DMSO can impact solubility. | [1] |

| Ethanol | Slightly Soluble | [10] | |

| Methanol | Slightly Soluble | [10] | |

| Aqueous Buffer | Sparingly soluble. | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer. | [15] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.60 mM) | 10% DMSO, 90% Corn Oil. | [1] |

Experimental Protocols

This section details methodologies relevant to the preparation, synthesis, and analysis of this compound.

Preparation of Stock and Working Solutions

Accurate preparation of solutions is critical for reproducible experimental results.

Protocol for In Vitro Stock Solution (50 mg/mL in DMSO): [1]

-

Weigh the desired amount of this compound solid.

-

Add the appropriate volume of newly opened, non-hygroscopic DMSO to achieve a concentration of 50 mg/mL.

-

Use an ultrasonic bath to aid dissolution until the solution is clear.

-

Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol for In Vivo Working Solution (Example using PEG300/Tween-80): [1] This protocol is for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

It is recommended to prepare this working solution fresh on the day of use.[1]

General Methodologies for Physicochemical Analysis of Bile Acids

While specific experimental data for this compound is limited, the following are standard methods used for bile acids.

-

Determination of pKa: The ionization of bile acids is typically measured by titration in alcohol-water mixtures. The pKa of most unconjugated bile acids is consistently found to be around 5.0.[13]

-

Determination of Lipophilicity (logP): The hydrophobic-hydrophilic balance is a key property of bile acids.[14] It is commonly evaluated by measuring retention parameters using reverse-phase high-performance liquid chromatography (RP-HPLC), which correlate with the 1-octanol/water partition coefficient.[14][16]

Overview of Synthesis and Purification

The synthesis of pharmaceutical-grade this compound requires a controlled process to ensure high purity and a consistent crystalline form.[17] A common synthetic route starts from ursodeoxycholic acid (UDCA).[7]

Caption: Simplified workflow for this compound synthesis.[7]

Biological Interactions and Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific biological pathways.

Cholehepatic Shunting

A key mechanism of this compound is its ability to undergo cholehepatic shunting. Because it is not readily conjugated, it can be absorbed from the bile by cholangiocytes (bile duct cells), enter the bloodstream, and be efficiently re-absorbed and re-secreted by hepatocytes (liver cells).[4][5] This process concentrates the molecule within the biliary system, where it can exert protective effects.[4]

Caption: The cholehepatic shunting pathway of this compound.[4][5]

Immunomodulation via mTORC1 Signaling

This compound has been shown to have direct immunomodulatory effects, particularly on T cells. Mechanistic studies reveal that it targets and inhibits the mTORC1 signaling pathway.[18][19] This inhibition alters T cell metabolism, reducing processes like glycolysis and expansion, which is beneficial in immune-mediated liver diseases like PSC.[18][19][20]

Caption: this compound inhibits mTORC1 signaling in T cells.[18][19]

Induction of Autophagy

In certain cellular contexts, this compound can promote the degradation of harmful proteins by inducing autophagy.[10] This has been linked to the activation of the AMPK/ULK1 pathway.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]

- 6. caymanchem.com [caymanchem.com]

- 7. WO2024083775A1 - Process for the preparation of nor-ursodeoxycholic acid - Google Patents [patents.google.com]

- 8. This compound | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 24-Norursodeoxycholic acid - MedChem Express [bioscience.co.uk]

- 10. medkoo.com [medkoo.com]

- 11. 24-norursodeoxycholic acid | 99697-24-2 [chemicalbook.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]

- 18. 24-Norursodeoxycholic acid reshapes immunometabolism in CD8+ T cells and alleviates hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Norursodeoxycholic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Endogenous Biosynthesis of Norcholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, is a less abundant but physiologically significant metabolite of cholesterol. Unlike the well-characterized C24 primary bile acids, cholic acid and chenodeoxycholic acid, the endogenous biosynthesis of norcholic acid involves a side-chain shortening process, suggesting a unique metabolic pathway. This technical guide provides a comprehensive overview of the proposed endogenous biosynthesis of norcholic acid, integrating current knowledge of bile acid metabolism. The guide details the established pathways of primary bile acid synthesis that produce the precursor to norcholic acid, and subsequently elucidates the proposed mechanism of its formation. Furthermore, this document provides detailed experimental protocols for the quantification of norcholic acid and related bile acids, alongside quantitative data from literature. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction to Bile Acid Biosynthesis

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The biosynthesis of the primary C24 bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

-

The Classical (Neutral) Pathway : This is the major pathway for bile acid synthesis, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum.[1][2][3] Subsequent modifications to the steroid nucleus and shortening of the side chain in the peroxisomes lead to the formation of CA and CDCA.[4][5]

-

The Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][6] It primarily contributes to the synthesis of CDCA.

Proposed Endogenous Biosynthesis of Norcholic Acid

Norcholic acid is a C23 bile acid, meaning it has one less carbon in its side chain than cholic acid. Its formation is not part of the primary bile acid synthesis pathways but is thought to occur as a subsequent modification of cholic acid. The leading hypothesis is that norcholic acid is formed via alpha-oxidation of cholic acid, particularly in situations where the typical beta-oxidation pathway for side-chain shortening is impaired or overloaded.[7]

Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid or, in this case, a bile acid.[8][9] This process is particularly important for branched-chain fatty acids that cannot undergo direct beta-oxidation.

The proposed pathway for norcholic acid biosynthesis is as follows:

-

Formation of Cholic Acid : Cholic acid is synthesized from cholesterol via the classical pathway of bile acid synthesis.

-

Conversion to Norcholic Acid : Cholic acid undergoes alpha-oxidation, resulting in the removal of one carbon atom from its side chain to form norcholic acid. The precise enzymatic machinery responsible for the alpha-oxidation of cholic acid in vivo is not yet fully elucidated but is thought to involve peroxisomal enzymes.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the established synthesis of cholic acid and the proposed subsequent conversion to norcholic acid.

Quantitative Data

The quantification of norcholic acid and other bile acids in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes representative quantitative data for norcholic acid found in the literature. It is important to note that concentrations can vary significantly depending on the species, physiological state, and analytical methodology.

| Biological Matrix | Species | Concentration Range | Analytical Method | Reference |

| Liver Tissue (Tumor) | Human | ~1-10 ng/g | UPLC-MS/MS | [10] |

| Liver Tissue (Peritumoral) | Human | ~0.5-5 ng/g | UPLC-MS/MS | [10] |

| Serum | Human | 0.1 - 5 nM | LC-MS/MS | [11] |

| Feces | Mouse | Variable | LC-MS/MS | [12] |

Experimental Protocols

The following section provides a detailed methodology for the quantification of norcholic acid and other bile acids in biological samples using LC-MS/MS. This protocol is a composite of methodologies reported in the scientific literature.[1][11][12][13][14]

Sample Preparation (Serum)

-

Thawing : Thaw frozen serum samples on ice.

-

Aliquoting : Aliquot 50 µL of serum into a microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of an internal standard mixture (containing deuterated bile acid analogs, e.g., d4-Cholic Acid) to each sample.

-

Protein Precipitation : Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing : Vortex the samples for 1 minute.

-

Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube.

-

Drying : Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Filtration/Centrifugation : Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer to Autosampler Vials : Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B : Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient : A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

Injection Volume : 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Negative Electrospray Ionization (ESI-).

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Norcholic Acid : Precursor ion (m/z) 393.3 -> Product ion (m/z) 349.3

-

Cholic Acid : Precursor ion (m/z) 407.3 -> Product ion (m/z) 343.3

-

(Note: Specific MRM transitions should be optimized for the instrument used).

-

-

Source Parameters : Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the analysis of norcholic acid from biological samples.

Conclusion

The endogenous biosynthesis of norcholic acid is an intriguing aspect of bile acid metabolism that diverges from the canonical pathways. While the precise enzymatic details of the alpha-oxidation of cholic acid to norcholic acid require further investigation, the proposed pathway provides a strong framework for future research. The analytical methods detailed in this guide offer robust tools for the accurate quantification of norcholic acid, which will be essential in elucidating its physiological and pathological roles. A deeper understanding of norcholic acid biosynthesis may unveil novel therapeutic targets for metabolic and liver diseases.

References

- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. Peroxisomal oxidation of the steroid side chain in bile acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Norcholic Acid Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Norucholic Acid on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norucholic acid, a novel synthetic bile acid analogue also known as 24-nor-ursodeoxycholic acid (norUDCA), is emerging as a promising therapeutic agent for immune-mediated inflammatory diseases of the gut-liver axis. While its immunomodulatory properties are increasingly well-documented, its direct impact on the composition of the gut microbiota remains a critical area of ongoing investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, provides detailed experimental protocols from key studies, and presents a comparative analysis of the effects of its parent compound, ursodeoxycholic acid (UDCA), on the gut microbiome. Due to a lack of direct quantitative data for this compound's effect on gut microbiota, this guide leverages data from UDCA studies to provide context and highlight potential avenues of research.

This compound: Mechanism of Action in Intestinal Inflammation

Current research indicates that this compound's primary therapeutic benefit in intestinal inflammation stems from its ability to modulate the host's immune response, particularly the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T (Treg) cells.[1][2][3][4][5]

The mTORC1 Signaling Pathway

A key mechanism through which this compound exerts its immunomodulatory effects is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4][5] By attenuating mTORC1 activity, this compound can suppress the differentiation and effector functions of pro-inflammatory TH17 cells and promote the generation of immunosuppressive Treg cells.[1][2][3][4][5] This shift in the TH17/Treg cell balance is crucial for resolving intestinal inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Signaling Pathways Activated by Norucholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic C23 bile acid analogue of ursodeoxycholic acid currently under investigation as a promising therapeutic agent for chronic cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH). Its therapeutic potential stems from a unique combination of anticholestatic, anti-inflammatory, and anti-fibrotic properties. This technical guide provides an in-depth overview of the core cellular signaling pathways activated by this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Cholehepatic Shunting

A primary mechanism of this compound is its engagement in cholehepatic shunting . Unlike endogenous bile acids, NCA is resistant to amidation with taurine or glycine. This chemical property allows it to be absorbed by cholangiocytes from the bile and subsequently re-secreted into the bile by hepatocytes. This cycling process is thought to create a bicarbonate-rich bile flow that "flushes" the biliary tree, protecting cholangiocytes from the cytotoxic effects of retained hydrophobic bile acids.

Logical Flow of Cholehepatic Shunting

Caption: Cholehepatic shunting pathway of this compound.

Immunomodulation via the mTORC1 Signaling Pathway

This compound has been shown to exert direct immunomodulatory effects, particularly on T-lymphocytes, which are implicated in the pathogenesis of autoimmune liver diseases like PSC. NCA has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway in CD8+ T cells. This inhibition leads to a reduction in T-cell proliferation and effector functions, thereby attenuating the inflammatory response.

This compound-Mediated Inhibition of mTORC1 Signaling in T Cells

Caption: this compound inhibits mTORC1 signaling in CD8+ T cells.

Putative Signaling Pathways

While the role of this compound in cholehepatic shunting and mTORC1 inhibition is relatively well-supported, its interaction with other bile acid-activated signaling pathways is an active area of investigation.

TMEM16A Activation

The transmembrane member 16A (TMEM16A), a calcium-activated chloride channel, plays a role in fluid secretion in cholangiocytes. While direct activation of TMEM16A by this compound has not been definitively demonstrated, the increased bicarbonate-rich bile flow observed with NCA treatment suggests a potential interaction.

TGR5 and S1PR2 Signaling

TGR5 (G-protein coupled bile acid receptor 1) and S1PR2 (Sphingosine-1-Phosphate Receptor 2) are known receptors for bile acids that mediate a variety of cellular responses, including anti-inflammatory effects and regulation of glucose and lipid metabolism. While other bile acids are known agonists for these receptors, further research is needed to elucidate the specific interaction of this compound with TGR5 and S1PR2 and the downstream consequences in the context of liver disease.

Quantitative Data from Clinical Trials

Clinical trials of this compound in patients with PSC have provided quantitative evidence of its efficacy.

Table 1: Phase III Clinical Trial Efficacy Data for this compound in PSC (96 weeks)[1][2]

| Endpoint | This compound (1,500 mg/day) | Placebo | p-value |

| Primary Endpoint: Partial normalization of ALP (<1.5 x ULN) and no worsening of fibrosis | 15.1% | 4.2% | 0.0048 |

| Secondary Endpoint: Improvement by at least 1 Ludwig stage of fibrosis | 25.2% | 10.5% | 0.0217 |

| Secondary Endpoint: Worsening by at least 1 Ludwig stage of fibrosis | 20.3% | 40.4% | 0.0069 |

| Primary Endpoint (patients without concomitant UDCA use): Partial normalization of ALP and no worsening of fibrosis | 23.4% | 0.0% | 0.0267 |

Table 2: Phase II Clinical Trial Data on Alkaline Phosphatase (ALP) Reduction in PSC (12 weeks)

| Treatment Group | Mean Relative Change in ALP |

| Placebo | +1.2% |

| This compound (500 mg/day) | -12.3% |

| This compound (1000 mg/day) | -17.3% |

| This compound (1500 mg/day) | -26.0% |

Experimental Protocols

Western Blotting for mTORC1 Pathway Activation

This protocol is for assessing the phosphorylation status of key mTORC1 pathway proteins in T cells following treatment with this compound.

Workflow Diagram:

The Genesis of a Therapeutic Bile Acid: A Technical Guide to the Discovery and Historical Development of Norucholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norucholic acid, also known as 24-nor-ursodeoxycholic acid (nor-UDCA), is a synthetic C23 bile acid analogue that has emerged as a promising therapeutic agent for cholestatic liver diseases, particularly primary sclerosing cholangitis (PSC). Its unique physicochemical properties, stemming from a shortened side chain, confer a distinct mechanism of action centered around the concept of cholehepatic shunting. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental milestones in the evolution of this compound from a laboratory curiosity to a clinical candidate. We delve into the seminal synthesis protocols, the elucidation of its signaling pathways, and present key quantitative data in a structured format for clarity and comparison.

Introduction: The Quest for Modified Bile Acids

The study of bile acids has a rich history, dating back to the isolation of cholic acid in 1848.[1] For over a century, bile acids were primarily understood as digestive surfactants. However, the 20th century saw a paradigm shift with the discovery of their roles as signaling molecules that regulate their own synthesis, transport, and influence lipid and glucose metabolism.[2][3] This led to the exploration of natural and synthetic bile acids for therapeutic purposes, with ursodeoxycholic acid (UDCA) becoming a cornerstone in the treatment of certain cholestatic liver diseases.[4]

Despite the success of UDCA, its efficacy is limited in several conditions, including PSC. This prompted researchers to investigate structurally modified bile acids with improved therapeutic profiles. A key conceptual advance was the idea of creating a bile acid analogue that could undergo "cholehepatic shunting"—a process where the molecule is repeatedly absorbed and secreted by cholangiocytes and hepatocytes, leading to a flushing of the biliary tree with bicarbonate-rich bile.[5] This concept laid the groundwork for the development of this compound.

Discovery and Initial Synthesis

The first efficient and practical synthesis of this compound (3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid) was reported in a seminal 1988 paper by Claudio D. Schteingart and the renowned bile acid researcher Alan F. Hofmann.[5][6] Their work provided a more rapid and efficient alternative to the classical Barbier-Wieland degradation for shortening the side chain of natural bile acids by one carbon.[5][7] This synthesis was a pivotal moment, making this compound and other C23 "nor-bile acids" accessible for physiological and pharmacological studies.

The motivation behind synthesizing nor-bile acids was to investigate the influence of side-chain length on the physiological properties of bile acids.[8] It was hypothesized that a shortened side chain would alter the molecule's physicochemical properties, such as its pKa and hydrophobicity, thereby affecting its metabolism and biological activity.

Physicochemical Properties of this compound

The unique therapeutic effects of this compound are intrinsically linked to its distinct physicochemical properties compared to its natural C24 homologue, UDCA. The shortening of the side chain results in a higher pKa, which is crucial for its mechanism of action.

| Property | Value | Reference |

| Molecular Formula | C23H38O4 | [9] |

| Molecular Weight | 378.55 g/mol | [10] |

| Melting Point | 117 - 123 °C | [10] |

| pKa (Predicted) | 4.71 ± 0.10 | [10] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [10] |

| Appearance | Off-White to Pale Yellow Solid | [10] |

Experimental Protocols

Historical Synthesis of this compound (Schteingart & Hofmann, 1988)

The method developed by Schteingart and Hofmann provided a significant improvement in the synthesis of nor-bile acids. The key steps involve the conversion of a formylated bile acid into a 24-nor-23-nitrile via a "second order" Beckmann rearrangement, followed by hydrolysis to the corresponding nor-bile acid.[5]

Step 1: Formylation of Ursodeoxycholic Acid

-

Ursodeoxycholic acid is reacted with a formylating agent to protect the hydroxyl groups.

Step 2: Beckmann Rearrangement to 24-nor-23-nitrile

-

The formylated ursodeoxycholic acid is treated with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, resulting in the formation of the 24-nor-23-nitrile derivative.[5]

Step 3: Alkaline Hydrolysis to this compound

-

The 24-nor-23-nitrile is subjected to alkaline hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.[5]

Purification:

-

The crude this compound is purified by recrystallization, typically from a solvent system like aqueous acetone, to yield the final product.[6]

Characterization Techniques

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reactions and assess the purity of the synthesized compounds.[1]

-

Gas-Liquid Chromatography (GLC): Employed for the quantitative analysis of the purity of the final nor-bile acid products.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and confirmation of the synthesized this compound and its intermediates. The 1988 paper specifically mentions the reporting of 13C-NMR spectra of the methyl esters.[5][11]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of this compound, further confirming its structure. The fragmentation of bile acids typically involves neutral losses of water and cleavage of the side chain.[12][13]

In Vitro Model for Cholehepatic Shunting

The concept of cholehepatic shunting can be investigated using in vitro models, such as isolated perfused rat liver or sandwich-cultured hepatocytes and cholangiocytes.[14][15]

Protocol Outline (using a co-culture model):

-

Cell Culture: Sandwich-cultured human hepatocytes and cholangiocyte organoids are co-cultured to create a 3D in vitro model of the hepatobiliary junction.[16]

-

Treatment: The co-culture is incubated with this compound.

-

Sample Collection: Samples of the culture medium and cell lysates are collected at different time points.

-

Analysis: The concentration of this compound and its metabolites in the medium and cell lysates is quantified using LC-MS/MS.

-

Assessment: The repeated uptake from the "biliary" compartment (apical side of hepatocytes) and resecretion into the "sinusoidal" compartment (basolateral side) provides evidence of cholehepatic shunting.

Analysis of mTORC1 Signaling Pathway Activation

The immunomodulatory effects of this compound on T cells can be assessed by measuring the activity of the mTORC1 signaling pathway.[17]

Protocol Outline:

-

T Cell Isolation and Culture: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and cultured under conditions that promote differentiation into TH17 cells.

-

Treatment: The differentiating T cells are treated with this compound at various concentrations.

-

Analysis of mTORC1 Activity:

-

Western Blotting: Cell lysates are analyzed by Western blotting for the phosphorylation status of key mTORC1 downstream targets, such as the ribosomal protein S6 kinase (S6K) and the ribosomal protein S6 (S6).[18]

-

Flow Cytometry: Intracellular staining for phosphorylated S6 (p-S6) is performed, and the median fluorescence intensity is measured by flow cytometry to quantify mTORC1 activity on a single-cell level.[18]

-

-

Cytokine Analysis: The levels of TH17-associated cytokines (e.g., IL-17A) and Treg-associated markers (e.g., FOXP3) in the cell culture supernatant or within the cells are measured by ELISA or flow cytometry, respectively.[17]

Key Signaling Pathways and Mechanism of Action

Cholehepatic Shunting

The primary mechanism of action of this compound is its ability to undergo cholehepatic shunting. Due to its shortened side chain and higher pKa, a significant fraction of this compound remains unconjugated in the bile. This allows it to be reabsorbed by cholangiocytes, transported back to the hepatocytes, and re-secreted into the bile. This repeated cycling "flushes" the biliary tree with a bicarbonate-rich bile, which dilutes and neutralizes the toxic effects of endogenous bile acids.[5][19]

Immunomodulation: Balancing TH17 and Treg Cells

This compound has been shown to possess immunomodulatory properties by influencing the differentiation of T helper cells. It can suppress the pro-inflammatory TH17 phenotype and promote the generation of anti-inflammatory regulatory T cells (Tregs).[17] This effect is mediated, at least in part, through the inhibition of the mTORC1 signaling pathway, a key regulator of T cell metabolism and differentiation.[15][17]

Interaction with Bile Acid Receptors: FXR and TGR5

The interaction of this compound with the key bile acid receptors, the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), is complex and appears to be less pronounced than that of other bile acids. Some studies suggest that this compound has minimal direct agonistic effects on both FXR and TGR5.[2] Its therapeutic effects are therefore thought to be largely independent of direct receptor activation and more reliant on the physicochemical consequences of cholehepatic shunting and its immunomodulatory properties.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound.

| Parameter | Value | Condition/Assay | Reference |

| Synthesis Yield | High | Schteingart & Hofmann (1988) method | [5] |

| FXR Activation (EC50) | > 15 µM (for a similar derivative) | In vitro reporter assay | [20] |

| TGR5 Activation (EC50) | > 15 µM (for a similar derivative) | In vitro reporter assay | [20] |

| Reduction in Alkaline Phosphatase (ALP) | -26.0% | Phase II clinical trial in PSC patients (1500 mg/day) | [20] |

| Improvement in Liver Histology (Ludwig stage) | 25.2% of patients improved by at least 1 stage | Phase III clinical trial in PSC patients (1500 mg/day) | [19] |

| Worsening of Liver Histology (Ludwig stage) | 20.3% of patients (vs. 40.4% in placebo) | Phase III clinical trial in PSC patients (1500 mg/day) | [19] |

| Increase in FOXP3+ Treg cells | Significant increase | In vivo mouse model of colitis | [21] |

Historical Development and Future Perspectives

The journey of this compound from its synthesis in 1988 to its current status as a late-stage clinical candidate for PSC has been a multi-decade endeavor. The initial work by Hofmann and colleagues laid the crucial groundwork by providing a means to produce this novel bile acid and demonstrating its unique physiological properties. Subsequent preclinical studies in animal models of cholestatic liver disease, such as the Mdr2 knockout mouse, provided compelling evidence of its therapeutic potential, showing potent anti-cholestatic, anti-inflammatory, and anti-fibrotic effects.[6]

These promising preclinical findings paved the way for clinical development. Phase II and III clinical trials have demonstrated that this compound can significantly improve biochemical markers of cholestasis and liver injury, and more importantly, show beneficial effects on liver histology in patients with PSC.[19][20][22]

The story of this compound is a testament to the power of rational drug design based on a deep understanding of pathophysiology. By modifying the structure of a natural molecule, researchers were able to create a compound with a novel mechanism of action that addresses a significant unmet medical need. Future research will likely focus on further elucidating the full spectrum of its molecular targets and exploring its therapeutic potential in other metabolic and inflammatory liver diseases.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of bile acid therapeutics. Its unique mechanism of cholehepatic shunting and its immunomodulatory effects offer a novel approach to the treatment of cholestatic liver diseases like PSC. This technical guide has provided a detailed overview of its journey from initial synthesis to its current standing as a promising therapeutic agent, highlighting the key experimental work that has underpinned its development. The continued investigation of this compound and similar next-generation bile acid analogues holds great promise for patients with chronic liver diseases.

References

- 1. Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. holzidoc.ch [holzidoc.ch]

- 5. researchgate.net [researchgate.net]

- 6. US9512167B2 - Optimized synthesis of pure, non-polymorphic, crystalline bile acids with defined particle size - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C23H38O4 | CID 192254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 24-norursodeoxycholic acid | 99697-24-2 [chemicalbook.com]

- 11. Intermediates for the synthesis of bile acid derivatives, in particular of obeticholic acid - Patent WO-2017199033-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Activation of mTORC1 at late endosomes misdirects T cell fate decision in older individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Active Tonic mTORC1 Signals Shape Baseline Translation in Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Norucholic Acid: A Novel Therapeutic Agent with Anti-inflammatory and Anti-fibrotic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Norucholic acid (NCA), also known as norursodeoxycholic acid (norUDCA), is a synthetic, side-chain modified bile acid analogue demonstrating significant promise as a therapeutic agent for chronic liver diseases characterized by inflammation and fibrosis. As a C23 homologue of ursodeoxycholic acid (UDCA), NCA exhibits unique physicochemical and pharmacological properties that confer potent anti-inflammatory, anti-cholestatic, and anti-fibrotic effects. This technical guide provides a comprehensive overview of the current evidence supporting the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data from pivotal clinical and preclinical studies, and detailed experimental methodologies.

Introduction to this compound

This compound is an engineered bile acid derivative that is resistant to amidation with taurine or glycine.[1] This key structural modification allows NCA to undergo a unique process known as cholehepatic shunting, leading to its repeated cycling between hepatocytes and cholangiocytes.[1][2] This mechanism, combined with its direct immunomodulatory and cytoprotective effects, forms the basis of its therapeutic potential in liver diseases such as Primary Sclerosing Cholangitis (PSC) and Non-alcoholic Steatohepatitis (NASH).[1][3][4]

Anti-inflammatory and Anti-fibrotic Properties

This compound exerts its therapeutic effects through a multi-faceted mechanism of action that addresses key pathological processes in chronic liver disease.

Anti-inflammatory Effects

NCA has demonstrated significant immunomodulatory properties, primarily through its influence on T-cell differentiation and function. Specifically, it has been shown to:

-

Suppress T-helper 17 (TH17) cell effector function: TH17 cells are key drivers of inflammation in various autoimmune and inflammatory diseases.[4][5]

-

Promote the generation of regulatory T cells (Tregs): Tregs play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.[4][5]

-

Modulate the mTORC1 signaling pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. By attenuating the glutamine-mTORC1-glycolysis signaling axis, NCA can restrain the pro-inflammatory activity of pathogenic TH17 cells.[4][5][6][7]

Anti-fibrotic Effects

The anti-fibrotic activity of this compound is attributed to several mechanisms:

-

Reduction of cholestasis: Through cholehepatic shunting, NCA stimulates a bicarbonate-rich hypercholeresis, which helps to flush toxic bile acids from the biliary tree, thereby protecting cholangiocytes from injury and subsequent fibrogenesis.[2][8]

-

Direct effects on hepatic stellate cells: While the direct molecular targets are still under investigation, preclinical studies suggest that NCA can directly inhibit the activation and proliferation of hepatic stellate cells, the primary collagen-producing cells in the liver.

-

Amelioration of liver injury: By reducing inflammation and cholestasis, NCA mitigates the ongoing liver damage that drives the fibrotic process.[3][9]

Quantitative Efficacy Data

The therapeutic potential of this compound is supported by a growing body of quantitative data from both clinical trials and preclinical studies.

Clinical Trials in Primary Sclerosing Cholangitis (PSC)

| Trial | Phase | Treatment Group | N | Primary Endpoint | Result | p-value |

| NUC-5 | III | This compound (1,500 mg/day) | 205 | Partial normalization of ALP (<1.5x ULN) and no worsening of fibrosis (Ludwig stage) at 96 weeks | 15.1% of patients achieved the primary endpoint | 0.0048 |

| Placebo | 96 | 4.2% of patients achieved the primary endpoint | ||||

| Phase II | II | This compound (500 mg/day) | ~40 | Mean relative change in ALP from baseline at 12 weeks | -12.3% reduction in ALP | 0.029 |

| This compound (1,000 mg/day) | ~40 | -17.3% reduction in ALP | 0.003 | |||

| This compound (1,500 mg/day) | ~40 | -26.0% reduction in ALP | <0.0001 | |||

| Placebo | ~40 | +1.2% increase in ALP |

Secondary Endpoints from the NUC-5 Trial:

| Endpoint | This compound (1,500 mg/day) | Placebo | p-value |

| Improvement by at least 1 Ludwig stage | 25.2% | 10.5% | 0.0217 |

| Worsening by at least 1 Ludwig stage | 20.3% | 40.4% | 0.0069 |

Preclinical Studies in Liver Fibrosis Models

| Study Model | Treatment Group | Parameter | Result |

| Thioacetamide-induced rat liver fibrosis (Reversal Model) | This compound | Total liver hydroxyproline content | Significantly decreased |

| Ursodeoxycholic Acid | Total liver hydroxyproline content | No significant change | |

| Mdr2 knockout mice (Sclerosing Cholangitis Model) | This compound | Liver hydroxyproline content | Significantly reduced |

| Ursodeoxycholic Acid | Liver hydroxyproline content | No significant effect |

Experimental Protocols

Clinical Trial Methodology: NUC-5 Phase III Trial (NCT03872921)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group trial.[4][10]

-

Patient Population: 301 patients with a confirmed diagnosis of Primary Sclerosing Cholangitis and a baseline Alkaline Phosphatase (ALP) level of at least 1.5 times the upper limit of normal (ULN).[10]

-

Intervention: Patients were randomized to receive either 1,500 mg of this compound per day or a matching placebo for a total of 192 weeks.[10]

-

Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a partial normalization of serum ALP to less than 1.5 times the ULN without any worsening of the histological disease stage as assessed by the Ludwig classification at 96 weeks.[10]

-

Key Secondary Endpoint: A key secondary endpoint was the proportion of patients with a partial normalization of ALP to less than 1.5 times the ULN and no worsening of the disease stage as determined by the modified Nakanuma staging system.[10]

-

Histological Assessment: Liver biopsies were performed at baseline and at 96 weeks to assess changes in fibrosis.

Preclinical Model: Thioacetamide-Induced Liver Fibrosis in Rats

-

Fibrosis Induction: Advanced liver fibrosis was induced in rats by intraperitoneal (i.p.) injections of thioacetamide (TAA) at a dose of 200 mg/kg, administered three times a week for 12 weeks.[6][11][12]

-

Treatment Protocol (Fibrosis Reversal Model): Following the 12-week TAA induction period, the administration of TAA was discontinued. The rats were then treated daily for the subsequent 4 weeks with either this compound (equimolar to 80 mg/kg of UDCA) or ursodeoxycholic acid (80 mg/kg) via oral gavage.[6]

-

Assessment of Fibrosis: Liver fibrosis was quantified by measuring the liver hydroxyproline content, a major component of collagen. Histological analysis using Sirius Red staining was also performed to visualize and quantify the extent of collagen deposition.[6][12]

Preclinical Model: Mdr2 (Abcb4) Knockout Mice

-

Animal Model: Mdr2 knockout mice serve as a well-established genetic model for sclerosing cholangitis, as they spontaneously develop periportal fibrosis similar to that seen in human PSC.[1][3][8]

-

Treatment Protocol: Mdr2 knockout mice were fed a diet containing either 0.5% (wt/wt) this compound or 0.5% (wt/wt) ursodeoxycholic acid for a duration of 4 weeks. A control group received a standard chow diet.[1][3]

-

Efficacy Assessment: The therapeutic effects were evaluated by measuring serum liver enzymes, conducting histological analysis of liver tissue to assess inflammation and fibrosis, and quantifying liver hydroxyproline content.[3]

Signaling Pathways and Mechanisms of Action

Cholehepatic Shunting of this compound

The resistance of this compound to amidation allows it to be absorbed from the bile by cholangiocytes and subsequently re-secreted into the bile by hepatocytes. This process, known as cholehepatic shunting, leads to a high concentration of NCA within the biliary epithelium, where it can exert its protective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effects of Norursodeoxycholic Acid Versus Ursodeoxycholic Acid on Thioacetamide-induced Rat Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive results from pivotal phase 3 trial on this compound in PSC: Dr. Falk Pharma international [drfalkpharma.com]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Protective Effects of Norursodeoxycholic Acid Versus Ursodeoxycholic Acid on Thioacetamide-induced Rat Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norucholic Acid in Cholestatic Liver Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestatic liver diseases are characterized by the impairment of bile formation and/or bile flow, leading to the accumulation of toxic bile acids within the liver. This initiates a cascade of events including hepatocellular injury, inflammation, and fibrosis, which can ultimately progress to cirrhosis and liver failure. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Norucholic acid (NCA), also known as nor-ursodeoxycholic acid (norUDCA), is a synthetic, side-chain-shortened C23 analogue of ursodeoxycholic acid (UDCA) that has emerged as a promising therapeutic agent for a range of cholestatic and metabolic liver disorders.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cholestatic liver diseases, with a focus on its mechanisms of action, supporting quantitative data from clinical trials, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound exhibits a unique pharmacological profile that distinguishes it from its parent compound, UDCA. Its primary mechanisms of action in cholestatic liver disease are multifaceted and include anticholestatic, anti-inflammatory, and antifibrotic effects.[1][3]

A key feature of this compound is its resistance to amidation, which allows it to undergo cholehepatic shunting.[1][4] This process involves secretion into bile, followed by partial reabsorption by cholangiocytes and subsequent return to hepatocytes for re-secretion. This cycling is thought to create a "bicarbonate-rich umbrella" that protects cholangiocytes from the damaging effects of toxic bile acids.[5] this compound stimulates a bicarbonate-rich bile flow, which helps to neutralize the acidic and toxic environment of the bile ducts in cholestatic conditions.[6]

Recent studies have elucidated a more specific molecular mechanism for this compound's choleretic effect. It has been shown to directly activate the calcium-activated chloride channel TMEM16A (also known as ANO1) in cholangiocytes.[6] This activation leads to chloride secretion into the bile duct lumen, which in turn drives bicarbonate secretion through the AE2 anion exchanger, ultimately increasing bile flow and alkalinity. Notably, the therapeutic effects of this compound appear to be independent of major bile acid transporters such as the apical sodium-dependent bile acid transporter (ASBT).[6]

Importantly, and in contrast to other bile acid-based therapies like obeticholic acid, this compound has been shown to have minimal to no agonistic activity on the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[3] This distinct receptor interaction profile may contribute to its favorable safety and tolerability.

Signaling Pathways

The signaling pathway for this compound-induced biliary secretion is centered on the activation of TMEM16A. The proposed mechanism is as follows:

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in clinical trials for Primary Sclerosing Cholangitis (PSC). The data consistently demonstrate a dose-dependent improvement in biochemical markers of cholestasis and favorable effects on liver histology.

| Phase II Clinical Trial in PSC | ||||

| Treatment Group | Placebo | 500 mg/day | 1,000 mg/day | 1,500 mg/day |

| Mean Relative Change in ALP from Baseline | +1.2% | -12.3% | -17.3% | -26.0% |

| p-value vs. Placebo | - | p=0.029 | p=0.003 | p<0.0001 |

| Reference: [2] |

| Phase III Clinical Trial in PSC (96-week analysis) | ||

| Endpoint | Placebo (n=96) | This compound 1,500 mg/day (n=205) |

| Primary Endpoint Achievement (Partial normalization of ALP and no worsening of fibrosis) | 4.2% | 15.1% (p=0.0048) |

| Improvement by at least 1 Ludwig Stage | 10.5% | 25.2% (p=0.0217) |

| Worsening by at least 1 Ludwig Stage | 40.4% | 20.3% (p=0.0069) |

| Primary Endpoint Achievement (without concomitant UDCA) | 0.0% | 23.4% (p=0.0267) |

| References: [4][7][8][9] |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Cholangiocytes

This protocol describes a two-step digestion method to isolate high-purity and high-viability primary cholangiocytes from mice.[6][10]

Materials:

-

Solution A (Perfusion Buffer)

-

Solution B (Digestion Buffer with Collagenase)

-

RPMI medium with DNase I

-

Anti-EpCAM antibody

-

Protein G magnetic beads

-

Cholangiocyte Culture Medium

-

Type I rat tail collagen

-

70 µm cell strainer

Procedure:

-

Anesthetize the mouse and perfuse the liver via the inferior vena cava with 50 mL of Solution A, followed by 30 mL of Solution B at 37°C.

-

Mechanically dissociate the digested liver tissue and perform microdissection to isolate the biliary tree.

-

Mince the biliary tree and digest with shaking for 60 minutes at 37°C.

-

Pass the cell suspension through a 70 µm cell strainer and centrifuge to pellet the cells.

-

Purify cholangiocytes using immunomagnetic isolation with an anti-EpCAM antibody and Protein G beads.

-

Resuspend the purified cholangiocytes in Cholangiocyte Culture Medium and seed onto culture dishes coated with 1 mg/mL type I rat tail collagen.

-

Confirm the purity of the culture by immunostaining for the cholangiocyte-specific marker cytokeratin-19 (CK19).

Protocol 2: Whole-Cell Patch-Clamp Analysis of TMEM16A-Mediated Chloride Currents

This protocol outlines the procedure for measuring TMEM16A-mediated chloride currents in cultured cholangiocytes.[11]

Materials:

-

Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 2 MgCl2, 1 KH2PO4, 10 glucose, and 10 HEPES/NaOH (pH ~7.40).

-

Standard intracellular (pipette) solution (in mM): 130 KCl, 10 NaCl, 2 MgCl2, 10 HEPES-KOH, 0.5 CaCl2, and 1 EGTA (pH 7.3), with free [Ca2+] adjusted as needed.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (2-5 MΩ resistance).

Procedure:

-

Mount a coverslip with cultured cholangiocytes in a recording chamber perfused with the standard extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cholangiocyte.

-

Apply a voltage-clamp protocol, typically stepping the membrane potential from a holding potential of -60 mV to various test potentials (e.g., -100 to +100 mV).

-

Record baseline currents.

-

Apply this compound to the extracellular solution and record the changes in chloride currents.

-

Data analysis involves constructing current-voltage (I-V) plots to determine the characteristics of the this compound-activated currents.

Protocol 3: siRNA-Mediated Knockdown of TMEM16A

This protocol describes the transient knockdown of TMEM16A expression in cultured cholangiocytes to assess its role in this compound's effects.[12][13]

Materials:

-

TMEM16A-specific siRNA and a non-targeting control siRNA.

-

Lipofectamine RNAiMAX or a similar transfection reagent.

-

Opti-MEM reduced-serum medium.

-

Cultured cholangiocytes at 70-80% confluency.

Procedure:

-

Dilute the siRNA in Opti-MEM.

-

Dilute the Lipofectamine RNAiMAX in Opti-MEM in a separate tube.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.

-

Assess the knockdown efficiency by measuring TMEM16A mRNA (qRT-PCR) or protein (Western blot) levels.

-

Use the transfected cells in functional assays (e.g., patch-clamp or biliary secretion assays) to determine the impact of TMEM16A knockdown on the response to this compound.

Protocol 4: Luciferase Reporter Assay for FXR and TGR5 Activation

This protocol is for a cell-based assay to determine if this compound activates the nuclear receptor FXR or the G-protein coupled receptor TGR5.[14][15]

Materials:

-

HEK293 cells or another suitable cell line.

-

Expression plasmids for human FXR and TGR5.

-

A luciferase reporter plasmid containing response elements for FXR (e.g., IR-1) or TGR5 (e.g., CRE).

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

-

Known FXR agonist (e.g., GW4064) and TGR5 agonist (e.g., oleanolic acid) as positive controls.

Procedure:

-

Co-transfect the cells with the receptor expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

-

After 24 hours, treat the cells with varying concentrations of this compound, positive controls, or vehicle control.

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Experimental Workflows

Conclusion

This compound represents a significant advancement in the potential treatment of cholestatic liver diseases. Its unique mechanism of action, centered on the stimulation of bicarbonate-rich choleresis via TMEM16A activation and cholehepatic shunting, without significant FXR or TGR5 agonism, offers a targeted therapeutic approach. The robust quantitative data from clinical trials in PSC patients underscore its potential to improve key biochemical and histological parameters of the disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in the management of cholestatic liver diseases. Continued research into the downstream effects of TMEM16A activation and the long-term clinical outcomes of this compound treatment will be crucial in fully realizing its promise for patients.

References

- 1. Isolation and Culturing Primary Cholangiocytes from Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Culturing Primary Cholangiocytes from Mouse Liver [bio-protocol.org]

- 3. Isolation and Culturing Primary Cholangiocytes from Mouse Liver [en.bio-protocol.org]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. PKCα regulates TMEM16A-mediated Cl− secretion in human biliary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanosensitive Cl− secretion in biliary epithelium mediated through TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanosensitive Cl- secretion in biliary epithelium mediated through TMEM16A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method [jove.com]

- 11. Signaling through the interleukin-4 and interleukin-13 receptor complexes regulates cholangiocyte TMEM16A expression and biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. siRNA knockdown [protocols.io]

- 13. genscript.com [genscript.com]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

Methodological & Application

Application Note: Quantification of Norcholic Acid in Human Plasma by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of norcholic acid in human plasma. Bile acids are crucial signaling molecules involved in cholesterol and glucose metabolism, making their accurate quantification essential for liver disease diagnostics and metabolic research.[1][2] This protocol employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation using a C18 reversed-phase column. Detection is achieved via a triple quadrupole mass spectrometer operating in negative electrospray ionization and Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Principle

Norcholic acid and a stable isotope-labeled internal standard (IS) are extracted from human plasma via protein precipitation with cold acetonitrile.[3][4] The resulting supernatant is injected into a UPLC system for chromatographic separation. The components are then ionized by negative mode electrospray ionization (ESI) and quantified using a tandem mass spectrometer set to MRM mode.[5] Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes and Standards: Norcholic Acid (CAS: 60696-62-0), Cholic Acid-2,2,4,4-d4 (CA-d4) or other suitable deuterated bile acid internal standard.[6][7]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

-

Additives: Formic Acid (LC-MS Grade).

-

Plasma: Drug-free, charcoal-stripped human plasma for calibration standards.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.

Instrumentation

-

UPLC System: A system capable of binary gradient elution at pressures up to 15,000 psi (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera X2).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 5500, Agilent 6490, Waters Xevo TQ-S).

-

Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare individual stock solutions of Norcholic Acid and the internal standard (e.g., CA-d4) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Norcholic Acid stock solution in 50:50 methanol:water to create working solutions for calibration curve standards.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into charcoal-stripped human plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in cold acetonitrile).[3][4]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.

UPLC-MS/MS Method

The chromatographic separation and mass spectrometric detection are performed using the parameters outlined in the tables below.

Table 1: UPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm |

| Column Temperature | 45°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 2 |

Table 2: UPLC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | %A | %B |

|---|---|---|---|

| 0.0 | 0.4 | 95 | 5 |

| 1.0 | 0.4 | 70 | 30 |

| 8.0 | 0.4 | 30 | 70 |

| 8.1 | 0.4 | 5 | 95 |

| 9.0 | 0.4 | 5 | 95 |

| 9.1 | 0.4 | 95 | 5 |

| 10.0 | 0.4 | 95 | 5 |

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 35 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (V) |

|---|---|---|---|---|---|

| Norcholic Acid | 392.3 | 392.3 | 100 | -60 | -35 |

| Cholic Acid-d4 (IS) | 411.3 | 411.3 | 100 | -65 | -35 |

Note: Unconjugated bile acids like norcholic acid often exhibit poor fragmentation. Therefore, a pseudo-MRM transition (monitoring the precursor ion as the product ion) typically provides the highest sensitivity and is recommended for quantification.[5][8] Collision Energy (CE) should be optimized to minimize signal loss while maintaining specificity. The internal standard should ideally be a stable isotope-labeled version of the analyte; if unavailable, a closely related and chromatographically resolved labeled compound is the best alternative.[6]

Data Presentation and Method Performance

The following table summarizes typical method validation performance parameters that should be achieved.

Table 5: Representative Method Validation Data

| Parameter | Typical Performance |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[9] |

| Intra-day Precision (%CV) | < 15%[10] |

| Inter-day Precision (%CV) | < 15%[10] |

| Accuracy (% Bias) | 85 - 115%[10] |

| Matrix Effect | Monitored and compensated by IS |

| Recovery | > 85% |

Experimental Workflow Diagram

The overall workflow from sample receipt to final data analysis is depicted below.

Caption: Workflow for Norucholic Acid Quantification.

References

- 1. iroatech.com [iroatech.com]

- 2. aragen.com [aragen.com]

- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Norcholic Acid from Human Urine

Introduction

Norcholic acid is a primary bile acid and a catabolite of cholesterol. Its quantification in urine is of significant interest in clinical and research settings for the study of various metabolic and liver-related disorders.[1][2] The complex matrix of urine necessitates a robust sample preparation method to ensure accurate and reproducible analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of bile acids from biological fluids, offering high recovery and removal of interfering substances.[5][6] This application note provides a detailed protocol for the solid-phase extraction of norcholic acid from human urine, along with performance data and a workflow diagram.

Principle of the Method

This method utilizes a reversed-phase SPE cartridge to retain norcholic acid and other bile acids from a pre-treated urine sample. The principle is based on the differential affinity of the analytes for the solid phase and the sample matrix. After loading the sample, interfering substances are washed away, and the purified norcholic acid is then eluted with an organic solvent. The subsequent analysis is performed by LC-MS/MS for sensitive and selective quantification.[4][5]

Experimental Protocols

Materials and Reagents

-

Norcholic Acid standard (analytical grade)

-

Internal Standard (e.g., isotope-labeled norcholic acid or another suitable bile acid)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

Triethylamine sulfate (0.5 M)

-

Deionized water

-

Solid-Phase Extraction Cartridges: Octadecylsilane (ODS) bonded silica or a polymer-based sorbent like Evolute Express ABN.[2][7]

-

Human urine samples (store at -80°C until analysis)[3]

Sample Pre-treatment

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples at 14,000 x g for 20 minutes at 4°C to pellet any particulate matter.[3]

-

Transfer 200 µL of the supernatant to a clean tube.[3]

-

Spike the sample with an appropriate internal standard.

-

Adjust the pH of the urine sample to ≥8.5 with ammonium hydroxide.[3] Alternatively, for ODS cartridges, dilute the urine sample with an equal volume of 0.5 M triethylamine sulfate to improve recovery of conjugated bile acids.[7]

Solid-Phase Extraction (SPE) Procedure

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 2 mL of the pre-treatment solution (e.g., water adjusted to the same pH as the sample).

-

Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

-

A subsequent wash with a weak organic solvent mixture (e.g., 2 mL of 5% methanol in water) can be performed to remove less polar interferences.[2]

-

-

Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.

-

Elution: Elute the retained norcholic acid with 2 mL of methanol into a clean collection tube.[7]

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water or acetonitrile).[1]

-

Automated Solid-Phase Extraction (Optional)

For high-throughput analysis, an automated SPE system such as the Biotage® Extrahera™ can be utilized with a 96-well plate format (e.g., Evolute Express ABN 30mg 96-well plate).[2] This approach significantly reduces sample preparation time and improves reproducibility.[2]

Data Presentation

The following tables summarize typical quantitative data for the analysis of bile acids, including norcholic acid, in urine using SPE followed by LC-MS/MS.

Table 1: Method Performance for Bile Acid Analysis in Urine

| Parameter | Value | Reference |

| Recovery Accuracy | 82 - 119% | [2] |

| Limit of Detection (LOD) | 2 - 5 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [8] |

| Dynamic Range | 5 - 5000 ng/mL | [8] |

| Intra-day Precision (RSD) | < 12% | [2] |

| Inter-day Precision (RSD) | < 20% | [2] |

Table 2: Example of Bile Acids Analyzed Simultaneously with Norcholic Acid

| Bile Acid | Abbreviation |